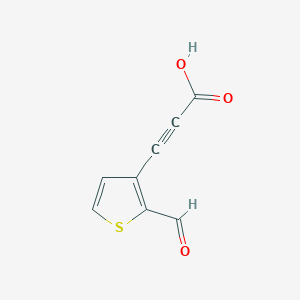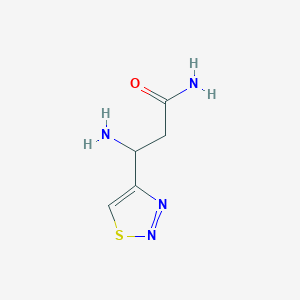
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is a chemical compound with the molecular formula C5H8N4OS and a molecular weight of 172.21 g/mol . This compound features a thiadiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction is characterized by the use of UV, FT-IR, 13C-NMR, and 1H-NMR methods for characterization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 3-Amino-3-cyclopropyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
Comparison: Compared to similar compounds, 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanamide is unique due to its specific thiadiazole ring structure and the presence of an amino group at the 3-position. This structural uniqueness contributes to its distinct biological activities and applications .
Propiedades
Fórmula molecular |
C5H8N4OS |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
3-amino-3-(thiadiazol-4-yl)propanamide |
InChI |
InChI=1S/C5H8N4OS/c6-3(1-5(7)10)4-2-11-9-8-4/h2-3H,1,6H2,(H2,7,10) |
Clave InChI |
QIYGQZYODFHOOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NS1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13302186.png)
![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
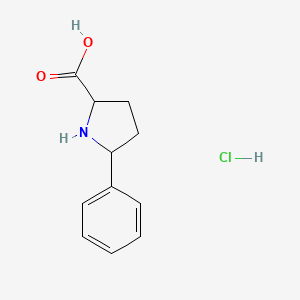
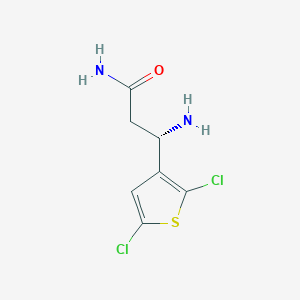
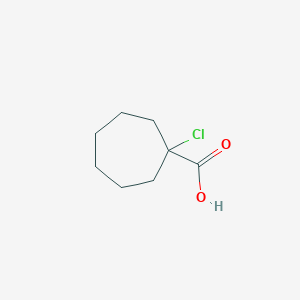
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
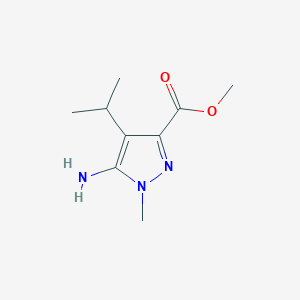


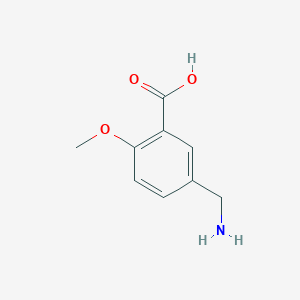
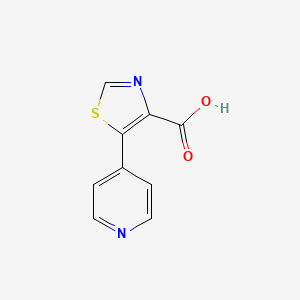
![4-(3-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302255.png)
